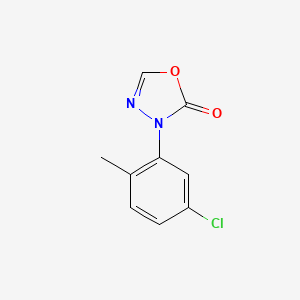

3-(5-Chloro-2-methylphenyl)-1,3,4-oxadiazol-2(3H)-one

Description

3-(5-Chloro-2-methylphenyl)-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound belonging to the 1,3,4-oxadiazol-2(3H)-one class. The molecule consists of a 1,3,4-oxadiazol-2(3H)-one core substituted with a 5-chloro-2-methylphenyl group at the 3-position. Key inferred properties include:

Properties

CAS No. |

64890-65-9 |

|---|---|

Molecular Formula |

C9H7ClN2O2 |

Molecular Weight |

210.62 g/mol |

IUPAC Name |

3-(5-chloro-2-methylphenyl)-1,3,4-oxadiazol-2-one |

InChI |

InChI=1S/C9H7ClN2O2/c1-6-2-3-7(10)4-8(6)12-9(13)14-5-11-12/h2-5H,1H3 |

InChI Key |

SGSSNJZYZCNRNW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2C(=O)OC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-methylphenyl)-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-chloro-2-methylbenzoic acid hydrazide with carbon disulfide and potassium hydroxide, followed by oxidation with hydrogen peroxide to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2-methylphenyl)-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Various oxadiazole derivatives.

Reduction: Hydrazine derivatives.

Substitution: Substituted oxadiazole compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity

Research has indicated that derivatives of 1,3,4-oxadiazole compounds, including 3-(5-Chloro-2-methylphenyl)-1,3,4-oxadiazol-2(3H)-one, exhibit significant antibacterial properties. A study focused on the synthesis and characterization of various oxadiazole derivatives showed that these compounds can act against a range of bacterial strains, including resistant ones. The presence of the chloro and methyl groups enhances their biological activity by improving their interaction with bacterial enzymes and cellular structures .

Antifungal Activity

In addition to antibacterial effects, oxadiazole derivatives have also demonstrated antifungal properties. The unique structural features of this compound allow it to inhibit fungal growth effectively. Research into similar compounds has shown that modifications in the oxadiazole ring can lead to increased potency against various fungal pathogens .

Drug Discovery and Development

Potential Drug Candidates

The versatility of this compound makes it a valuable candidate in drug development pipelines. Its ability to inhibit specific biological targets relevant to infectious diseases positions it as a potential lead compound for new antibiotic or antifungal therapies. The ongoing research into structure-activity relationships of oxadiazole derivatives continues to reveal insights into optimizing these compounds for enhanced efficacy and reduced toxicity .

Mechanistic Studies

Understanding the mechanisms through which this compound exerts its effects is crucial for its application in drug development. Studies have indicated that these compounds may interfere with bacterial cell wall synthesis or disrupt metabolic pathways critical for pathogen survival . Such insights are vital for designing next-generation antibiotics that can overcome resistance mechanisms.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-methylphenyl)-1,3,4-oxadiazol-2(3H)-one is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Key Research Findings

Substituent-Driven Activity : Bulky groups (e.g., tert-butyl in Oxadiargyl) enhance herbicidal potency but reduce biodegradability. Smaller substituents (e.g., methyl in the target) may improve environmental safety .

AhR Ligand Potential: Chloro and nitro groups in the phenyl ring correlate with AhR activation, suggesting the target compound could serve as a ligand for receptor studies .

Pharmaceutical Optimization : Trifluoromethyl and hydroxybenzyl groups in BMS 191011 highlight strategies for enhancing blood-brain barrier penetration and target selectivity .

Biological Activity

3-(5-Chloro-2-methylphenyl)-1,3,4-oxadiazol-2(3H)-one is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound based on various research findings and case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 200.62 g/mol

- CAS Number : 71371160

Antimicrobial Activity

Research has shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, a study evaluating related oxadiazole compounds demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 1 to 64 µg/mL, indicating potent efficacy against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Table 1: Antimicrobial Efficacy of Related Oxadiazole Compounds

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 6c | 1 | MRSA |

| 3 | 16 | E. coli |

| Various | 1-64 | Broad Spectrum |

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. A recent review highlighted that various oxadiazole compounds showed promising results in inhibiting cancer cell proliferation across multiple cancer cell lines, including prostate, breast, and colon cancers. For example, one study reported an IC value of 0.67 µM against the PC-3 prostate cancer cell line for a closely related compound .

Table 2: Anticancer Activity of Oxadiazole Derivatives

| Compound Name | Cell Line | IC (µM) |

|---|---|---|

| Compound A | PC-3 | 0.67 |

| Compound B | HCT-116 | 0.80 |

| Compound C | ACHN | 0.87 |

Mechanistic Insights

The mechanisms underlying the biological activities of oxadiazoles often involve the induction of apoptosis in cancer cells and the inhibition of specific enzymes related to tumor growth. For instance, certain derivatives have been shown to inhibit epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell proliferation .

Case Studies

- Cytotoxicity Studies : In a study involving L929 cells, different concentrations of oxadiazole derivatives were tested for cytotoxicity over 24 and 48 hours. Some compounds led to increased cell viability at lower concentrations while demonstrating significant cytotoxic effects at higher doses .

- Inflammatory Response : Another research highlighted that specific oxadiazole derivatives could modulate inflammatory pathways effectively, suggesting potential applications in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-(5-Chloro-2-methylphenyl)-1,3,4-oxadiazol-2(3H)-one, and what are their yields?

- Methodological Answer : The compound can be synthesized via cyclization of hydrazide intermediates using a carbon dioxide route (CDR). For example, hydrazides derived from substituted benzoic acids (e.g., methyl 4-bromo-3-(trifluoromethyl)benzoate) react with CO₂ under basic conditions in ethanol to form oxadiazol-2(3H)-ones, achieving yields of 79–97% . Optimization of reaction conditions (e.g., temperature, base strength) is critical to minimize side reactions.

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of oxadiazol-2(3H)-one derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential. For example, ¹H NMR can confirm the presence of the chloro-methylphenyl group via aromatic proton splitting patterns, while HRMS verifies molecular weight accuracy (e.g., C₉H₈N₂O₂ derivatives in ). Infrared (IR) spectroscopy also aids in identifying carbonyl (C=O) and oxadiazole ring vibrations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of substituents on the phenyl ring of 1,3,4-oxadiazol-2(3H)-one derivatives?

- Methodological Answer : SAR studies require systematic variation of substituents (e.g., chloro, methyl, trifluoromethyl) on the phenyl ring. For instance, replacing the 5-chloro group with bromo or nitro moieties (as in ) can alter bioactivity. Computational docking (e.g., VEGFR-2 inhibition studies in ) and in vitro assays (e.g., Notum carboxylesterase inhibition ) should correlate substituent effects with activity.

Q. What strategies are employed to resolve contradictions in reported biological activity data for structurally similar oxadiazolone compounds?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell lines, enzyme sources) or compound purity. To address this:

- Standardize bioassay protocols (e.g., IC₅₀ measurements under identical conditions).

- Validate purity via HPLC and elemental analysis (e.g., oxadiargyl in ).

- Perform meta-analyses of published data, focusing on substituent-specific trends (e.g., tert-butyl vs. methyl groups in ).

Q. What computational approaches are used to predict the binding affinity of this compound with target enzymes?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) can model interactions. For example, oxadiazolone derivatives targeting Notum carboxylesterase or maxi-K channels require analysis of hydrogen bonding, π-π stacking, and hydrophobic interactions. Free energy calculations (MM-PBSA/GBSA) refine affinity predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.